4-Decylbenzenesulfonic acid
Overview
Description
4-Decylbenzenesulfonic acid is an organic compound belonging to the class of alkylbenzenesulfonic acids. It is characterized by a decyl group (a ten-carbon alkyl chain) attached to a benzene ring, which is further linked to a sulfonic acid group. This compound is known for its surfactant properties, making it useful in various industrial applications, particularly in the formulation of detergents and cleaning agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-decylbenzenesulfonic acid typically involves the sulfonation of decylbenzene. This process is carried out by reacting decylbenzene with sulfuric acid or oleum under controlled temperatures. The reaction specifics, such as temperature, reactant ratio, and time, are crucial for determining the quality and yield of the final product .
Industrial Production Methods: In industrial settings, the production of p-decylbenzenesulfonic acid follows similar principles but on a larger scale. The process involves continuous sulfonation reactors where decylbenzene is continuously fed and reacted with sulfuric acid. The reaction mixture is then neutralized and purified to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Decylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized under strong oxidative conditions.
Reduction: The benzene ring can be reduced to cyclohexane derivatives under hydrogenation conditions.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Alkyl or aryl sulfonates.
Scientific Research Applications
4-Decylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of various organic compounds and in catalysis.
Biology: Employed in the preparation of biological samples for analysis.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Widely used in the formulation of detergents, emulsifiers, and dispersants
Mechanism of Action
The primary mechanism by which p-decylbenzenesulfonic acid exerts its effects is through its surfactant properties. The compound lowers the surface tension between different phases, facilitating emulsification and dispersion. This property is crucial in its role as a detergent and emulsifier. The molecular targets include hydrophobic and hydrophilic interfaces, where the compound aligns itself to reduce surface tension .
Comparison with Similar Compounds
p-Dodecylbenzenesulfonic acid: Similar structure but with a twelve-carbon alkyl chain.
p-Octylbenzenesulfonic acid: Similar structure but with an eight-carbon alkyl chain.
p-Hexylbenzenesulfonic acid: Similar structure but with a six-carbon alkyl chain.
Uniqueness: 4-Decylbenzenesulfonic acid is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant in various applications, offering optimal performance in reducing surface tension and enhancing the mixing of immiscible substances .
Properties
IUPAC Name |
4-decylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O3S/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(14-12-15)20(17,18)19/h11-14H,2-10H2,1H3,(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UASQKKHYUPBQJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059696 | |
Record name | 4-Decylbenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140-60-3 | |
Record name | 4-Decylbenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=140-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Decylbenzenesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 4-decyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Decylbenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-decylbenzenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.930 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-DECYLBENZENESULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A46YTI174 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-DECYLBENZENESULFONIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5631 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.